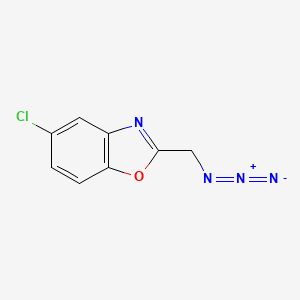

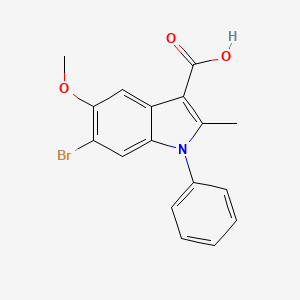

2-(Azidomethyl)-5-chloro-1,3-benzoxazole

概要

説明

2-(Azidomethyl)-5-chloro-1,3-benzoxazole (2-AMC) is an organic compound belonging to the class of benzoxazole derivatives. It has been used in various scientific research applications, including in the synthesis of a variety of compounds, as a therapeutic agent, and as a probe for biochemical studies. In

科学的研究の応用

Synthesis and Pharmacological Applications

2-(Azidomethyl)-5-chloro-1,3-benzoxazole and its derivatives have been explored for various pharmacological activities. For instance, benzoxazole derivatives have been shown to exhibit antifungal, insecticidal, and herbicidal activities, with chloro groups at the 5 position being potent substituents (Hisano et al., 1982). Similarly, benzoxazole derivatives with a nitrogen-containing heterocyclic substituent at the 2-position have been evaluated for 5-HT3 partial agonist activity (Sato et al., 1998).

Antibacterial and Anticancer Agents

Novel benzoxepine-1,2,3-triazole hybrids, synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, demonstrated antibacterial properties against various strains, including Gram-negative bacteria. These compounds also exhibited cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). Additionally, derivatives of 5-chloro-1,3-benzoxazol-2(3 H)-one have been synthesized and found to possess antibacterial and antifungal activities (Modiya & Patel, 2012).

Antimicrobial Activity

Benzoxazole derivatives, synthesized as part of a study, displayed antimicrobial activities against standard strains and drug-resistant isolates. The study included 2-(p-substituted phenyl)-5-[(4-substituted piperazin-1-yl)acetamido]-benzoxazoles, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MIC) values ranging from 32 to 256 μg/ml (Arısoy et al., 2012).

Anticancer and Antimicrobial Evaluation

Synthesized 2-substituted benzoxazoles have shown notable anticancer, antifungal, and antibacterial activities. Compounds like 2-[(arylhydrazono) cyanomethyl]-5-chloro benzoxazoles have been evaluated for these properties, with some compounds demonstrating significant activity (Jauhari et al., 2008).

Molecular Docking and Computational Studies

Benzoxazole derivatives have been studied for their molecular docking with COVID-19 main protease, demonstrating potential in the development of therapeutic agents. One study focused on benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole for its synthesis, antimicrobial activity, and molecular docking (Zeyrek et al., 2021).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Azido compounds are known for their versatility as bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of biomolecules .

Mode of Action

Azido groups are known to be chemically engineered into the biomolecule of interest . In the context of RNA, azido modifications are used for site-specific labeling and functionalization to probe its structure, dynamics, and localization .

Biochemical Pathways

Azido modifications in rna have been reported to favor the rna c3′-endo sugar pucker, causing only a slight decrease in base pairing stabilities, and hardly influencing the overall rna structure .

Pharmacokinetics

Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

Azido modifications in rna are exceptionally well tolerated in the guide strand of sirnas even when it is directly located at the cleavage site .

Action Environment

It’s known that the presence of azido impurities in certain sartan active substances has led to recalls due to the potential risk of mutagenic impurity .

特性

IUPAC Name |

2-(azidomethyl)-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)